1-(2-Nitrophenyl)-1,2-ethanediol

Descripción

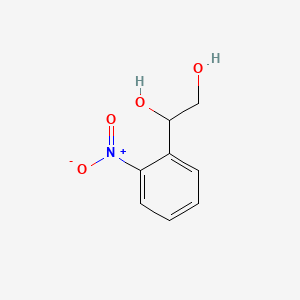

1-(2-Nitrophenyl)-1,2-ethanediol (CAS RN: 51673-59-7) is a nitroaromatic diol characterized by a 1,2-ethanediol backbone linked to a 2-nitrophenyl group. Its molecular formula is C₈H₉NO₄, with a molecular mass of 183.16 g/mol . The compound is synthetically derived and serves as a critical photolabile linker (PL) in molecular biology, particularly in CRISPR/Cas9 systems. The 2-nitrophenyl group confers photoreactivity, enabling cleavage under UV irradiation (~365 nm), which is exploited to control gene-editing activity .

Synthesis involves phosphoramidite chemistry, where this compound is functionalized with protective groups (e.g., 4,4′-dimethoxytrityl) and converted into phosphoramidites for solid-phase oligonucleotide synthesis . Modifications to condensation times, reagent concentrations, and deblocking protocols are required to incorporate this linker into extended RNA/DNA sequences .

Propiedades

IUPAC Name |

1-(2-nitrophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,8,10-11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVFQXVSRJXIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51673-59-7 | |

| Record name | 1-(2-Nitrophenyl)-1,2-ethanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)-1,2-ethanediol can be synthesized through the reduction of 2-nitrophenylacetaldehyde using sodium borohydride in methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Nitrophenyl)-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-nitrophenylacetic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: 2-Nitrophenylacetic acid.

Reduction: 2-Aminophenyl-1,2-ethanediol.

Substitution: Various esters or ethers depending on the substituent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Safety

1-(2-Nitrophenyl)-1,2-ethanediol has a molecular formula of and a molecular weight of 183.16 g/mol. It is characterized by its hydroxyl groups and nitro group attached to a phenyl ring, contributing to its reactivity and biological activity. The compound exhibits moderate toxicity; it is classified as an irritant to skin and eyes, necessitating appropriate safety measures during handling .

Medicinal Chemistry Applications

Neuroprotective Effects

Recent studies have indicated that this compound can inhibit glutamate-induced increases in cytosolic calcium concentrations in neuronal cells. This suggests potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases where excitotoxicity plays a role .

Anticancer Research

The compound has been investigated for its potential use in anticancer therapies. Its ability to modulate cellular signaling pathways may contribute to the development of novel chemotherapeutic agents. For instance, its incorporation into nanocarriers has shown promise in enhancing the delivery of anticancer drugs, improving their efficacy while reducing side effects .

Materials Science Applications

Synthesis of Functional Materials

this compound serves as a precursor in the synthesis of various functional materials. Its derivatives are used in creating polymers with enhanced mechanical properties and thermal stability. The compound's reactivity allows it to participate in polymerization reactions, leading to materials suitable for applications in coatings and adhesives .

Environmental Applications

Pollutant Degradation

Research has explored the use of this compound in environmental remediation. Its chemical structure allows it to interact with pollutants, facilitating their breakdown. Studies indicate that this compound can assist in degrading certain organic pollutants in water systems, contributing to environmental cleanup efforts .

Case Study 1: Neuroprotective Mechanisms

A study conducted on neuronal cell lines demonstrated that treatment with this compound significantly reduced calcium influx induced by glutamate exposure. The findings suggest that this compound could be further developed into a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Anticancer Drug Delivery

In an experimental setup involving nanocarriers loaded with chemotherapeutic agents and modified with this compound, researchers observed enhanced targeting efficiency and reduced cytotoxicity to healthy cells compared to traditional delivery methods. This study highlights the compound's potential role in improving cancer treatment protocols.

Mecanismo De Acción

The mechanism of action of 1-(2-Nitrophenyl)-1,2-ethanediol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Key Observations :

- Nitro Group (2-NO₂): The electron-withdrawing nitro group at the ortho position stabilizes the excited state upon UV exposure, facilitating bond cleavage. This property is absent in methoxy, chloro, or alkyl-substituted analogs .

- Methoxy Group (4-OCH₃): Electron-donating groups increase solubility in polar solvents but lack photoreactivity. No applications in photolabile systems are reported .

- Chloro derivatives may serve as chiral building blocks, while alkylated analogs (e.g., 4-C₂H₅) are isolated from plants with bioactivity against cancer cells .

Mechanistic Insight :

- The 2-nitrophenyl group undergoes a Norrish-type II reaction under UV light, generating a ketone intermediate and releasing the linked oligonucleotide .

- Substitution at the para position (e.g., 4-OCH₃) disrupts conjugation, rendering analogs photostable .

Actividad Biológica

1-(2-Nitrophenyl)-1,2-ethanediol, a compound with notable structural characteristics, has garnered attention in various fields of research due to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to a diol structure. This configuration may influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of phenolic compounds can inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways .

Enzymatic Interactions

The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. For instance, studies have highlighted its role in influencing enzyme kinetics, particularly in systems involving oxidoreductases and hydrolases. The presence of the nitro group is believed to enhance these interactions by facilitating electron transfer processes .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a range of microbial strains. Results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested. This suggests potential for development into an antimicrobial agent .

Case Study 2: Enzyme Inhibition

A study focusing on the inhibition of cytochrome P450 enzymes revealed that this compound could effectively reduce enzyme activity in vitro. The inhibition was dose-dependent, with significant reductions observed at concentrations above 100 µM. This finding points towards its utility in pharmacological applications where modulation of drug metabolism is desired .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced cytochrome P450 activity | |

| Cell Membrane Disruption | Altered permeability |

Table 2: Minimum Inhibitory Concentration (MIC) Values

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.